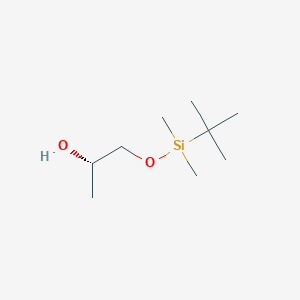

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL

Übersicht

Beschreibung

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is a chiral compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a secondary alcohol. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups to prevent unwanted reactions during multi-step synthetic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL typically involves the protection of (S)-propan-2-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

(S)-Propan-2-ol+TBDMSClBasethis compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The secondary alcohol group in (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL can be oxidized to form the corresponding ketone.

Reduction: The compound can undergo reduction reactions to form various derivatives.

Substitution: The TBDMS group can be selectively removed under acidic or fluoride ion conditions to regenerate the free hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol are typical reagents for deprotection.

Major Products Formed

Oxidation: Formation of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-one.

Reduction: Formation of various alcohol derivatives.

Substitution: Regeneration of (S)-propan-2-ol.

Wissenschaftliche Forschungsanwendungen

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is widely used in scientific research due to its role as a protecting group in organic synthesis. Its applications include:

Chemistry: Used in the synthesis of complex molecules by protecting hydroxyl groups during multi-step reactions.

Biology: Employed in the modification of biomolecules to study their functions and interactions.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty materials.

Wirkmechanismus

The primary function of (S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is to protect hydroxyl groups during chemical reactions. The TBDMS group is stable under a variety of conditions, preventing unwanted side reactions. The deprotection mechanism involves the cleavage of the silicon-oxygen bond, typically facilitated by fluoride ions or acidic conditions, to regenerate the free hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-((Trimethylsilyl)oxy)propan-2-OL: Similar protecting group but with a trimethylsilyl (TMS) group instead of TBDMS.

(S)-1-((Tert-butyldiphenylsilyl)oxy)propan-2-OL: Features a tert-butyldiphenylsilyl (TBDPS) group, offering greater steric protection.

(S)-1-((Methoxymethyl)oxy)propan-2-OL: Uses a methoxymethyl (MOM) protecting group, which is more easily removed under acidic conditions.

Uniqueness

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions, making it suitable for complex synthetic routes. Its deprotection is also relatively straightforward, typically requiring mild conditions.

Biologische Aktivität

(S)-1-((Tert-butyldimethylsilyl)oxy)propan-2-OL, often referred to as TBS-protected alcohol, is a chiral compound notable for its utility in organic synthesis, particularly in the protection of hydroxyl groups. While specific biological activities of this compound are not extensively documented, its structural features suggest potential biological implications and applications.

Chemical Structure and Properties

The compound has the following chemical formula: C₉H₂₂O₂Si, and it features a tert-butyldimethylsilyl (TBS) group that enhances the stability and solubility of the molecule. The TBS group serves as a protective group for the hydroxyl functionality, which allows for selective modifications in synthetic pathways without compromising the alcohol's reactivity .

Potential Biological Activities

- Antimicrobial Properties : Compounds containing similar silyl ether moieties have been shown to possess antimicrobial activities. The presence of the TBS group may enhance these properties by improving solubility and stability.

- Cytotoxicity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could also exhibit such activities .

- Drug Development : The ability to modify the TBS-protected alcohol into various chiral synthons makes it a valuable precursor in the synthesis of biologically active molecules .

Case Study 1: Synthesis and Application

A study highlighted the synthesis of various biologically active compounds from TBS-protected alcohols. By selectively deprotecting the hydroxyl group, researchers were able to generate potent antitumor agents that exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 33 nM . This indicates that derivatives of this compound may also possess similar therapeutic potential.

Case Study 2: Interaction Studies

Research involving molecular docking simulations has suggested that compounds with TBS groups can interact favorably with biological macromolecules such as proteins and nucleic acids. These interactions are critical for understanding their pharmacological profiles and potential therapeutic applications.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| TBS-Protected Alcohol | Tert-butyldimethylsilyl ether | Potential antimicrobial and cytotoxicity |

| 2-Nitroimidazole | Nitro group on imidazole | Antimicrobial |

| Dinitrophenol | Two nitro groups on phenol | Metabolic inhibitor |

This table illustrates how structural similarities can correlate with biological activities, emphasizing the potential of this compound in medicinal chemistry.

Eigenschaften

IUPAC Name |

(2S)-1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDRAYUVSVPPR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.